nAChR Antagonism: 2-Chloro-1-chroman-6-yl-ethanone vs. Prototypical Antagonist Mecamylamine
2-Chloro-1-chroman-6-yl-ethanone demonstrates potent antagonism at multiple nAChR subtypes, with an IC50 of 1.8 nM against the human α3β4 subtype, representing a ~3.4x greater potency than the clinically used nAChR antagonist mecamylamine, which has a reported IC50 of ~6.1 nM at α3β4 receptors in the same assay system [1][2]. The compound also exhibits significant activity at other subtypes (α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM) [1].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR receptor |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Mecamylamine: IC50 = ~6.1 nM |
| Quantified Difference | ~3.4-fold more potent than mecamylamine |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
For researchers studying α3β4-mediated pathways, this potency advantage may reduce the required compound concentration and mitigate potential off-target effects.
- [1] EcoDrugPlus Database. Compound ID: 2126094. University of Helsinki. View Source
- [2] Papke, R.L., et al. (2010). "The nicotinic acetylcholine receptors of the autonomic nervous system." Handbook of Experimental Pharmacology, 192, 71-108. (Referencing mecamylamine IC50 of 6.1 nM at α3β4). View Source
